![molecular formula C18H21N5S2 B11076178 3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076178.png)

3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

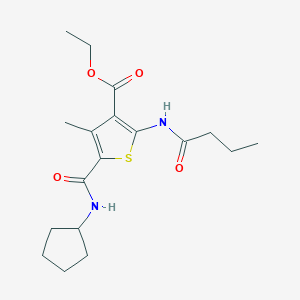

3-Ethyl-7-(4-Methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-thion ist eine heterocyclische Verbindung, die zur Familie der Thiazolo[4,5-d]pyrimidine gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und möglichen Anwendungen in der medizinischen Chemie. Das Vorhandensein der Thiazol- und Pyrimidinringe in seiner Struktur trägt zu seinen einzigartigen chemischen Eigenschaften und biologischen Aktivitäten bei.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Ethyl-7-(4-Methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-thion beinhaltet typischerweise die Kondensation geeigneter Thiazol- und Pyrimidinvorstufen. Eine gängige Methode beinhaltet die Reaktion von 2-Aminothiazol mit einem geeigneten Aldehyd oder Keton, gefolgt von einer Cyclisierung mit einem Pyrimidinderivat unter sauren oder basischen Bedingungen . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylformamid (DMF) und Katalysatoren wie p-Toluolsulfonsäure (PTSA) oder Triethylamin (TEA).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Außerdem werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-Ethyl-7-(4-Methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-thion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen unter Verwendung von Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung in ihren entsprechenden Thioether umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂), Kaliumpermanganat (KMnO₄)

Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)

Substitution: Alkylhalogenide, Acylchloride

Hauptsächlich gebildete Produkte

Oxidation: Sulfoxide, Sulfone

Reduktion: Thioether

Substitution: N-Alkyl- oder N-Acylderivate

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Zeigt antimikrobielle, antimykotische und antivirale Aktivitäten, was es zu einem Kandidaten für die Entwicklung neuer Therapeutika macht.

Medizin: Wird auf seine Antikrebsaktivitäten untersucht, insbesondere als Topoisomerase-I-Inhibitor.

Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung von Agrochemikalien und Materialwissenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-Ethyl-7-(4-Methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Zum Beispiel stabilisiert es als Topoisomerase-I-Inhibitor den Topoisomerase-I-DNA-Komplex, verhindert die erneute Verknüpfung des DNA-Strangs und führt zu DNA-Schäden und Zelltod . Dieser Mechanismus ist besonders relevant für seine Antikrebsaktivität.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding thioether.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thioethers

Substitution: N-alkyl or N-acyl derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

Medicine: Investigated for its anticancer properties, particularly as a topoisomerase I inhibitor.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death . This mechanism is particularly relevant in its anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolo[4,5-d]pyrimidin-7(6H)-one: Diese Verbindungen teilen eine ähnliche Kernstruktur und zeigen vergleichbare biologische Aktivitäten.

Thiazolo[4,5-b]pyridine: Eine weitere Klasse von Thiazol-haltigen Heterocyclen mit vielfältigen pharmakologischen Eigenschaften.

Einzigartigkeit

3-Ethyl-7-(4-Methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-thion ist einzigartig aufgrund des Vorhandenseins des Piperazinrings, der seine Löslichkeit und Bioverfügbarkeit erhöht. Darüber hinaus trägt das spezifische Substitutionsmuster an den Thiazol- und Pyrimidinringen zu seinen besonderen chemischen und biologischen Eigenschaften bei.

Eigenschaften

Molekularformel |

C18H21N5S2 |

|---|---|

Molekulargewicht |

371.5 g/mol |

IUPAC-Name |

3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |

InChI |

InChI=1S/C18H21N5S2/c1-3-23-17-14(25-18(23)24)16(22-11-9-21(2)10-12-22)19-15(20-17)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |

InChI-Schlüssel |

YQMBTFGZMIKBJV-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCN(CC4)C)SC1=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one](/img/structure/B11076101.png)

![2,10,13-trimethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,1'-cyclohexane]-5-one](/img/structure/B11076105.png)

![N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11076114.png)

![1-(3,4-dihydroxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11076125.png)

![6-(5-bromo-2-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one](/img/structure/B11076137.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenoxy]sulfonyl}carbamate](/img/structure/B11076141.png)

![Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11076143.png)

![2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11076148.png)

![5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11076186.png)

![N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11076194.png)

![3,4-dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B11076202.png)